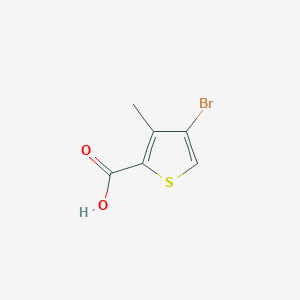

4-Bromo-3-methylthiophenecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVDPNVBUMLEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373723 | |

| Record name | 4-Bromo-3-methylthiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265652-39-9 | |

| Record name | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265652-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methylthiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

Introduction

4-Bromo-3-methylthiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its substituted thiophene scaffold is a key structural motif in a variety of biologically active compounds and functional organic materials. The presence of a carboxylic acid group, a bromine atom, and a methyl group on the thiophene ring provides multiple points for diversification, making it an attractive starting material for the synthesis of more complex molecules. This guide provides an in-depth exploration of the viable and field-proven synthetic pathways to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and expert insights into process optimization.

Strategic Overview of Synthesis Pathways

The synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid primarily relies on a multi-step approach starting from the readily available 3-methylthiophene. The core strategy involves the regioselective introduction of two bromine atoms onto the thiophene ring, followed by a selective functionalization of one of these bromine atoms to install the carboxylic acid group. The key challenge lies in controlling the regiochemistry at each step to obtain the desired 2,3,4-substitution pattern.

Two primary pathways have been established as effective routes to the target molecule:

-

Pathway 1: Stepwise Bromination followed by Regioselective Lithiation-Carboxylation. This is the most common and reliable approach. It involves the initial monobromination of 3-methylthiophene at the highly reactive 2-position, followed by a second bromination to yield 2,4-dibromo-3-methylthiophene. The synthesis is completed by a regioselective metal-halogen exchange at the 2-position, followed by carboxylation with carbon dioxide.

-

Pathway 2: Alternative Approaches and Considerations. While less common, other strategies could be envisioned, such as those involving directed ortho-metalation. However, the stepwise bromination and selective lithiation pathway offers a more straightforward and scalable solution.

This guide will focus on the detailed execution of Pathway 1, providing a comprehensive understanding of the chemical transformations involved.

Pathway 1: Stepwise Bromination and Regioselective Lithiation-Carboxylation

This pathway is a robust and well-documented method for the preparation of 4-Bromo-3-methylthiophene-2-carboxylic acid. It leverages the inherent reactivity of the thiophene ring and the subtle directing effects of the substituents to achieve the desired regiochemical outcome.

Step 1: Regioselective Monobromination of 3-Methylthiophene

The first step involves the selective bromination of 3-methylthiophene at the C2 position. The methyl group at C3 is an ortho-para directing group, and the sulfur atom in the thiophene ring strongly activates the adjacent α-positions (C2 and C5) towards electrophilic substitution. Due to the steric hindrance from the adjacent methyl group, the C2 position is electronically and sterically favored for electrophilic attack over the C5 position.

Mechanism of Electrophilic Bromination: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, typically N-bromosuccinimide (NBS), generates a source of electrophilic bromine which attacks the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding 2-bromo-3-methylthiophene.

Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene

-

Reagents and Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Chloroform

-

1N Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in a 1:1 mixture of chloroform and glacial acetic acid.

-

Cool the solution in an ice bath to below 10 °C.

-

Slowly add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, 1N NaOH solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-bromo-3-methylthiophene by vacuum distillation.

-

-

Expected Yield: 80-90%

Step 2: Dibromination of 2-Bromo-3-methylthiophene

The second bromination introduces a bromine atom at the C4 position of the thiophene ring. The existing methyl group at C3 and the bromine at C2 direct the incoming electrophile. The methyl group activates the ortho (C2 and C4) and para (C5) positions. The bromine atom is a deactivating group but is also ortho-para directing. The combined directing effects and the high reactivity of the remaining positions on the thiophene ring lead to the desired 2,4-dibromo-3-methylthiophene as the major product.

Experimental Protocol: Synthesis of 2,4-Dibromo-3-methylthiophene

-

Reagents and Materials:

-

2-Bromo-3-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium Acetate (NaOAc)

-

Bromine (Br₂)

-

Zinc dust

-

Hexanes

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

-

-

Procedure:

-

To a stirred mixture of 3-methylthiophene (1.0 eq), glacial acetic acid, and sodium acetate, heat to 60 °C.

-

Add bromine (3.2 eq) dropwise at a rate that maintains the temperature below 85 °C.

-

Heat the mixture at 85 °C for 5 hours to form the intermediate 2,4,5-tribromo-3-methylthiophene.

-

Cool the reaction to 60 °C and add water.

-

Carefully add zinc dust in portions to maintain the temperature below 85 °C. This step selectively reduces the bromine at the 5-position.

-

Heat the mixture to 100 °C for 8 hours.

-

Cool to room temperature, add water and hexanes, and stir for 30 minutes.

-

Separate the organic layer, wash with water and saturated NaHCO₃ solution, and then concentrate to an oil.

-

Purify the product by vacuum distillation to yield 2,4-dibromo-3-methylthiophene.

-

-

Expected Yield: ~80%

Step 3: Regioselective Lithiation and Carboxylation

This is the most critical step in the synthesis, where the regioselectivity of the metal-halogen exchange determines the final product. The bromine atom at the C2 position of 2,4-dibromo-3-methylthiophene is more susceptible to lithium-halogen exchange than the bromine at the C4 position. This is due to the higher acidity of the proton at the C2 position in thiophenes, which translates to a more stable organolithium intermediate. The reaction is typically carried out at a very low temperature (-78 °C) using n-butyllithium (n-BuLi) to ensure high selectivity and prevent side reactions. The resulting 4-bromo-3-methyl-2-lithiothiophene is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate salt, which upon acidic workup yields the desired 4-bromo-3-methylthiophene-2-carboxylic acid.

Mechanism of Lithiation-Carboxylation: The reaction begins with a metal-halogen exchange between the bromine at the C2 position and n-butyllithium. This forms the highly nucleophilic 2-lithiated thiophene intermediate and butyl bromide. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. A subsequent protonation step during the acidic workup furnishes the final carboxylic acid.

Experimental Protocol: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

-

Reagents and Materials:

-

2,4-Dibromo-3-methylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Solid Carbon Dioxide (dry ice)

-

1M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), syringe, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve 2,4-dibromo-3-methylthiophene (1.0 eq) in anhydrous THF in a Schlenk flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

-

In a separate flask, crush an excess of dry ice.

-

Quickly and carefully pour the organolithium solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Make the aqueous layer acidic (pH ~2) by adding 1M HCl.

-

Extract the aqueous layer with diethyl ether.

-

To purify, extract the combined organic layers with saturated NaHCO₃ solution.

-

Acidify the aqueous bicarbonate layer with 1M HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Expected Yield: 70-85%

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Methylthiophene | C₅H₆S | 98.17 | Colorless liquid |

| 2-Bromo-3-methylthiophene | C₅H₅BrS | 177.06 | Colorless to pale yellow liquid |

| 2,4-Dibromo-3-methylthiophene | C₅H₄Br₂S | 255.96 | Yellow oil/low melting solid |

| 4-Bromo-3-methylthiophene-2-carboxylic acid | C₆H₅BrO₂S | 221.07 | Solid |

Visualization of Synthesis Pathway

Caption: Overall synthesis scheme for 4-Bromo-3-methylthiophene-2-carboxylic acid.

Characterization Data

Spectroscopic data for the final product, 4-Bromo-3-methylthiophene-2-carboxylic acid, should be consistent with the assigned structure.

-

¹H NMR: The proton on the thiophene ring is expected to appear as a singlet in the aromatic region. The methyl protons will also appear as a singlet, and the carboxylic acid proton will be a broad singlet which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the thiophene ring carbons, the methyl carbon, and the carboxyl carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl stretch for the carboxylic acid group (around 1700 cm⁻¹) and a broad O-H stretch.

Commercial suppliers often provide reference spectra (NMR, HPLC, LC-MS) for this compound which can be used for comparison.[2][3]

Trustworthiness and Self-Validation

The described protocols are based on established and reliable chemical transformations. The success of each step can be validated through standard analytical techniques:

-

Reaction Monitoring: TLC and GC are essential for monitoring the progress of the bromination reactions to ensure complete conversion of the starting material and to avoid over-bromination.

-

Intermediate Characterization: It is highly recommended to characterize the intermediates (2-bromo-3-methylthiophene and 2,4-dibromo-3-methylthiophene) by NMR and GC-MS to confirm their identity and purity before proceeding to the next step.

-

Final Product Analysis: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Melting point analysis can also be a useful indicator of purity.

By carefully monitoring and validating each step, researchers can ensure the reliable and reproducible synthesis of the target compound.

Conclusion

The synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid is a multi-step process that requires careful control of regioselectivity. The pathway involving stepwise bromination of 3-methylthiophene followed by regioselective lithiation and carboxylation is a robust and efficient method. This guide has provided a detailed technical overview of this pathway, including mechanistic insights, step-by-step experimental protocols, and data for characterization. By following these guidelines, researchers and drug development professionals can confidently synthesize this valuable building block for their scientific endeavors.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-bromo-3-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, a thorough understanding of its properties is paramount for its effective application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific rationale that underpins them.

Introduction: The Significance of 4-Bromo-3-methylthiophene-2-carboxylic acid

4-Bromo-3-methylthiophene-2-carboxylic acid, with the chemical formula C₆H₅BrO₂S, is an organic compound featuring a thiophene ring substituted with a bromine atom, a methyl group, and a carboxylic acid functional group.[1][2] This unique combination of functional groups imparts a distinct set of chemical and physical properties that make it a valuable building block in organic synthesis.[1] The thiophene moiety is a well-established pharmacophore in numerous approved drugs, valued for its bioisosteric relationship with the benzene ring but with a distinct electronic profile. The presence of the carboxylic acid group provides a handle for a variety of chemical transformations, such as amidation and esterification, while the bromine atom is a key functional group for cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]

The strategic placement of the methyl and bromo substituents on the thiophene ring influences the molecule's reactivity, lipophilicity, and potential for intermolecular interactions, all of which are critical parameters in drug design and materials engineering. A detailed characterization of its physicochemical properties is therefore essential for predicting its behavior in biological systems and for the rational design of novel compounds.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-methylthiophene-2-carboxylic acid is presented in the table below. These values are a combination of experimentally determined data and computationally predicted parameters, providing a robust profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₂S | [2][3] |

| Molecular Weight | 221.07 g/mol | [3] |

| Melting Point | 187.5-188.5 °C | [4] |

| Boiling Point (Predicted) | 323.7 ± 42.0 °C | [4] |

| Density (Predicted) | 1.784 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.67 ± 0.10 | [4] |

| LogP (Predicted) | 2.5 | [3] |

| Physical Form | Solid | [4] |

InChI: InChI=1S/C6H5BrO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)[1][3]

SMILES: CC1=C(C(=O)O)SC=C1Br[1][3]

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is fundamental to the characterization of any chemical entity. The following sections detail the standard experimental protocols for key properties of 4-Bromo-3-methylthiophene-2-carboxylic acid, providing the "how" and, more importantly, the "why" behind each methodological choice.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

This is a standard and widely used method for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 4-Bromo-3-methylthiophene-2-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The tight packing ensures efficient heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heating and a more accurate melting point determination.

-

Slow Heating Rate: A rapid heating rate can lead to a lag between the temperature of the heating block and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This proton is acidic and its chemical shift can be concentration-dependent.

-

Thiophene Proton (-CH): A singlet is expected for the proton on the thiophene ring. Its chemical shift will be influenced by the adjacent bromo and carboxyl groups.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group will appear in the upfield region, likely between 2-3 ppm.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear as a singlet in the downfield region, typically between 165-185 ppm.

-

Thiophene Ring Carbons: Four distinct signals are expected for the four carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents.

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.

Sample Preparation for NMR:

-

Dissolution: A few milligrams of 4-Bromo-3-methylthiophene-2-carboxylic acid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Filtration: The solution is filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

-

Analysis: The NMR tube is placed in the spectrometer for analysis.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700 cm⁻¹, corresponding to the carbonyl group.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the carbon-bromine bond.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) are expected.

-

Thiophene Ring Vibrations: Characteristic bands for the thiophene ring will be present in the fingerprint region (1600-600 cm⁻¹).

Sample Preparation for FTIR (KBr Pellet Method):

-

Grinding: A small amount of the sample (1-2 mg) is thoroughly ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. KBr is transparent to infrared radiation.

-

Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A pair of peaks corresponding to the molecular ion will be observed at m/z values that differ by two, with approximately equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 4-Bromo-3-methylthiophene-2-carboxylic acid, these peaks would be at m/z 220 and 222.

-

Fragmentation Pattern: The molecule will fragment in a characteristic manner upon electron impact. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the bromine atom will be evident in the isotopic pattern of the bromine-containing fragments.

Caption: Spectroscopic analysis workflow for structural elucidation.

Determination of Solubility

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.

Methodology: Qualitative Solubility Testing

This method provides a general understanding of the compound's solubility in various solvents.

Step-by-Step Protocol:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Testing: A small, measured amount of 4-Bromo-3-methylthiophene-2-carboxylic acid (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is then visually assessed and categorized (e.g., soluble, partially soluble, insoluble).

-

pH-Dependent Solubility: Due to the acidic nature of the carboxylic acid group, its solubility in aqueous solutions is expected to be pH-dependent. Testing solubility in aqueous acidic (e.g., 1M HCl) and basic (e.g., 1M NaOH) solutions is also informative. The compound is expected to be more soluble in basic solutions due to the formation of the carboxylate salt.

Causality Behind Experimental Choices:

-

Range of Solvents: Using a spectrum of solvents from polar to non-polar provides a comprehensive solubility profile, which is essential for predicting its behavior in different environments and for selecting appropriate solvents for reactions and purifications.

-

pH Variation: Testing at different pH values is critical for ionizable compounds like carboxylic acids, as their charge state, and therefore solubility, is dictated by the pH of the medium.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 4-Bromo-3-methylthiophene-2-carboxylic acid. By integrating experimental data with the underlying scientific principles and methodologies, this document serves as a valuable resource for researchers and scientists. A thorough understanding of these properties is the foundation for the successful application of this versatile compound in the synthesis of novel pharmaceuticals and advanced materials. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

- 1. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 2. 265652-39-9[4-Bromo-3-methylthiophene-2-carboxylic acid]- Acmec Biochemical [acmec.com.cn]

- 3. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-methylthiophene-2-carboxylic acid | 265652-39-9 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromo-3-methylthiophene-2-carboxylic acid (CAS: 265652-39-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylthiophene-2-carboxylic acid is a substituted thiophene derivative that has emerged as a valuable building block in synthetic and medicinal chemistry.[1] Its unique structural arrangement, featuring a thiophene core with strategically placed bromo, methyl, and carboxylic acid functionalities, offers a versatile platform for the synthesis of complex molecular architectures.[1] The thiophene ring, an isostere of benzene, is a common motif in pharmaceuticals and agrochemicals due to its favorable physicochemical properties and ability to engage in various biological interactions. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other modifications, making this compound a key intermediate in the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its utility in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-methylthiophene-2-carboxylic acid is presented in the table below. These properties are essential for its handling, reaction setup, and for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 265652-39-9 | [2] |

| Molecular Formula | C₆H₅BrO₂S | [2] |

| Molecular Weight | 221.07 g/mol | [2] |

| IUPAC Name | 4-bromo-3-methylthiophene-2-carboxylic acid | [2] |

| Appearance | Solid (predicted) | [3] |

| Boiling Point | 323.7 °C at 760 mmHg (predicted) | |

| Density | 1.784 g/cm³ (predicted) | |

| InChI Key | TUVDPNVBUMLEHW-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=O)O)SC=C1Br | [2] |

| Storage | 2-8°C, under nitrogen | [3] |

Synthesis and Mechanism

The synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid can be achieved through a multi-step sequence, typically starting from a more readily available thiophene precursor. A plausible and commonly employed strategy involves the hydrolysis of the corresponding methyl ester, methyl 4-bromo-3-methylthiophene-2-carboxylate. This ester is accessible through the bromination of methyl 3-methylthiophene-2-carboxylate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methodologies for the synthesis of similar thiophene derivatives. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Bromination of Methyl 3-methylthiophene-2-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-methylthiophene-2-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent dropwise via the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude methyl 4-bromo-3-methylthiophene-2-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to 4-Bromo-3-methylthiophene-2-carboxylic acid

-

Reaction Setup: Dissolve the purified methyl 4-bromo-3-methylthiophene-2-carboxylate in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Hydrolysis: Heat the mixture to reflux and stir until the ester is completely hydrolyzed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of a mineral acid (e.g., 1 M HCl).

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Bromo-3-methylthiophene-2-carboxylic acid.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic features for 4-Bromo-3-methylthiophene-2-carboxylic acid.

¹H NMR Spectroscopy (Predicted)

-

Thiophene Proton (H5): A singlet is expected for the proton at the 5-position of the thiophene ring. The chemical shift would likely appear in the aromatic region, typically around 7.0-7.5 ppm.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group is anticipated. The chemical shift is expected in the upfield region, around 2.0-2.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, typically above 10 ppm. The exact position can be concentration-dependent and this peak may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-180 ppm.[4]

-

Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon attached to the bromine (C4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the carboxylic acid (C2) and the methyl group (C3) will also have characteristic shifts. Aromatic carbons in thiophene rings typically appear between 120-145 ppm.[4]

-

Methyl Carbon (-CH₃): An upfield signal corresponding to the methyl carbon is expected, typically in the range of 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated between 1680-1710 cm⁻¹.[5]

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br stretching vibration.

-

C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the thiophene ring will appear in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Synthetic Utility

The chemical reactivity of 4-Bromo-3-methylthiophene-2-carboxylic acid is dictated by its three key functional groups: the thiophene ring, the bromine substituent, and the carboxylic acid moiety.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality allows for a wide range of transformations, most notably the formation of amides and esters. These reactions are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead molecule.

Caption: Key reactions of the carboxylic acid group.

Reactions Involving the Bromine Substituent

The bromine atom at the 4-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds, enabling the connection of this thiophene core to other aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern drug discovery and materials science.

Caption: Palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery

Substituted thiophenes are prevalent in a wide range of biologically active compounds. The unique combination of functional groups in 4-Bromo-3-methylthiophene-2-carboxylic acid makes it an attractive starting point for the synthesis of novel therapeutic agents.

As a Scaffold for Enzyme Inhibitors

Thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes. For instance, they have been explored as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[6] Additionally, derivatives of thiophene-2-carboxylic acid have shown inhibitory activity against the HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus.[7] The core structure of 4-Bromo-3-methylthiophene-2-carboxylic acid can be elaborated upon to design and synthesize novel inhibitors targeting these and other enzyme classes. For example, benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme involved in metabolic diseases.[8]

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds. Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. 4-Bromo-3-methylthiophene-2-carboxylic acid, with a molecular weight of 221.07 g/mol , fits the profile of a larger fragment or a small lead-like molecule. Its defined vector for chemical elaboration via the bromine and carboxylic acid groups makes it an excellent candidate for FBDD campaigns. The thiophene core can provide key interactions with a target protein, while the reactive handles allow for systematic exploration of the surrounding chemical space to enhance binding affinity and selectivity.

Safety and Handling

4-Bromo-3-methylthiophene-2-carboxylic acid is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3-methylthiophene-2-carboxylic acid is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its strategic combination of a thiophene core, a reactive bromine atom, and a modifiable carboxylic acid group provides a robust platform for the generation of diverse and complex molecules. As the demand for novel therapeutic agents continues to grow, the utility of such well-defined chemical scaffolds in the construction of enzyme inhibitors and as starting points in fragment-based drug design campaigns is poised to expand. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its effective use in research and development.

References

- 1. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 2. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-methylthiophene-2-carboxylic acid | 265652-39-9 [sigmaaldrich.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Bromo-3-methylthiophene-2-carboxylic acid: Elucidating Molecular Structure and Purity

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 4-Bromo-3-methylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide field-proven insights.

Introduction

4-Bromo-3-methylthiophene-2-carboxylic acid (C₆H₅BrO₂S) is a substituted thiophene derivative with a molecular weight of 221.07 g/mol .[2][3] Its chemical structure, featuring a carboxylic acid, a methyl group, and a bromine atom on the thiophene ring, makes it a versatile building block in organic synthesis.[1] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and for use in subsequent synthetic steps. This guide will delve into the expected and observed spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][5] For 4-Bromo-3-methylthiophene-2-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the thiophene ring proton, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the methyl group.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~13.0 | Singlet (broad) | 1H | -COOH |

| 2 | ~7.5 | Singlet | 1H | Thiophene C5-H |

| 3 | ~2.4 | Singlet | 3H | -CH₃ |

Rationale for Predictions: The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet far downfield. The thiophene proton at the C5 position is adjacent to the sulfur atom and influenced by the bromine at C4, leading to a predicted chemical shift around 7.5 ppm. The methyl group protons at C3 are expected to appear in the typical alkyl region, around 2.4 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~140 | C2 (Thiophene) |

| ~138 | C3 (Thiophene) |

| ~128 | C5 (Thiophene) |

| ~115 | C4 (Thiophene) |

| ~15 | -CH₃ |

Rationale for Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded. The carbons of the thiophene ring will have distinct chemical shifts due to the different substituents. The carbon bearing the bromine (C4) is expected to be shielded compared to the other ring carbons. The methyl carbon will appear at the most upfield position.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for obtaining high-quality NMR spectra of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Materials:

-

4-Bromo-3-methylthiophene-2-carboxylic acid (5-25 mg for ¹H, 50-100 mg for ¹³C)[6]

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

References

- 1. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 2. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 265652-39-9[4-Bromo-3-methylthiophene-2-carboxylic acid]- Acmec Biochemical [acmec.com.cn]

- 4. azolifesciences.com [azolifesciences.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-methylthiophene-2-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-methylthiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular factors governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed experimental protocol for quantitative solubility determination. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction: Understanding the Significance of Solubility

4-Bromo-3-methylthiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally linked to its solubility, which dictates how it can be purified, formulated, and utilized in reactions. A thorough understanding of its solubility profile is therefore a critical first step in its application, enabling informed solvent selection for synthesis, chromatography, and biological assays.

The structure of 4-Bromo-3-methylthiophene-2-carboxylic acid, featuring a carboxylic acid group, a thiophene ring, a methyl group, and a bromine atom, presents a unique combination of hydrophilic and hydrophobic characteristics that govern its interaction with different solvents.[1] This guide will dissect these structural contributions to provide a predictive framework for its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-3-methylthiophene-2-carboxylic acid is essential for interpreting its solubility.

| Property | Value | Source |

| IUPAC Name | 4-bromo-3-methylthiophene-2-carboxylic acid | PubChem[2] |

| CAS Number | 265652-39-9 | Sigma-Aldrich |

| Molecular Formula | C₆H₅BrO₂S | PubChem[2] |

| Molecular Weight | 221.07 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 4-Bromo-3-methylthiophene-2-carboxylic acid is a composite of its functional groups:

-

The Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[4] This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

The Thiophene Ring: This aromatic heterocycle is relatively non-polar and contributes to the hydrophobic character of the molecule.[5]

-

The Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

-

The Bromine Atom (-Br): While electronegative, its contribution to overall polarity is less significant than the carboxylic acid group.

Therefore, a balance between the hydrophilic nature of the carboxylic acid and the hydrophobic nature of the substituted thiophene ring will determine its solubility in a given organic solvent.[5]

Predicted Solubility Profile

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The carboxylic acid group can form strong hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding is expected. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor, facilitating the dissolution of the carboxylic acid. |

| Dichloromethane (DCM) | Non-polar | Low to Moderate | The overall polarity of the molecule may allow for some solubility in this less polar solvent. |

| Toluene | Non-polar | Low | The non-polar nature of toluene makes it a poor solvent for the polar carboxylic acid. |

| Hexane | Non-polar | Very Low | The significant difference in polarity between the solute and solvent will likely result in very poor solubility. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Materials and Equipment

-

4-Bromo-3-methylthiophene-2-carboxylic acid (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromo-3-methylthiophene-2-carboxylic acid to a series of vials.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of 4-Bromo-3-methylthiophene-2-carboxylic acid of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 4-Bromo-3-methylthiophene-2-carboxylic acid:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[5] Therefore, heating the solvent can be a strategy to dissolve more of the compound.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.

-

Presence of Water: For some carboxylic acids, the presence of a small amount of water in an organic solvent can significantly increase solubility due to enhanced hydrogen bonding opportunities.[7]

Safety and Handling

4-Bromo-3-methylthiophene-2-carboxylic acid is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[8][9] All work should be conducted in a well-ventilated fume hood.

Conclusion

While quantitative solubility data for 4-Bromo-3-methylthiophene-2-carboxylic acid in various organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. The carboxylic acid group suggests good solubility in polar organic solvents, particularly those capable of hydrogen bonding. For precise applications, the experimental protocol provided in this guide offers a robust method for determining quantitative solubility. This knowledge is paramount for the effective and efficient use of this compound in research and development.

References

- 1. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 2. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-3-methylthiophene-2-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-bromo-3-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's key structural parameters, conformational preferences, and the energetic barriers to internal rotation. The guide also outlines a robust synthetic protocol and discusses the expected spectroscopic signatures for the characterization of this compound. This work aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel thiophene-based molecules, offering insights into the interplay of steric and electronic effects on molecular geometry and behavior.

Introduction: The Significance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in various intermolecular interactions. When functionalized, the thiophene core can give rise to a diverse array of molecules with tailored biological activities and material properties. 4-Bromo-3-methylthiophene-2-carboxylic acid is a notable example, incorporating a bromine atom, a methyl group, and a carboxylic acid moiety. This specific substitution pattern presents an interesting case for studying the interplay of steric hindrance and electronic effects on the overall molecular structure and, consequently, its reactivity and potential as a building block in drug discovery and organic electronics.

This guide delves into the fundamental molecular characteristics of 4-bromo-3-methylthiophene-2-carboxylic acid. By employing a first-principles computational approach, we provide a detailed picture of its three-dimensional structure and conformational dynamics, information that is crucial for understanding its chemical behavior and for designing future experiments.

Molecular Structure and Geometry

Due to the limited availability of single-crystal X-ray diffraction data for 4-bromo-3-methylthiophene-2-carboxylic acid, Density Functional Theory (DFT) calculations were employed to determine its optimized molecular geometry. The calculations were performed at the B3LYP/6-311+G(d,p) level of theory, which provides a good balance between accuracy and computational cost for organic molecules of this size.

The optimized structure reveals a nearly planar thiophene ring, as expected for an aromatic system. The substituents, however, introduce some degree of steric strain, which can lead to minor deviations from perfect planarity. The key structural parameters are summarized in Table 1.

Table 1: Calculated Geometric Parameters for 4-Bromo-3-methylthiophene-2-carboxylic acid

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.385 | S1-C2-C3 | 111.5 |

| C3-C4 | 1.421 | C2-C3-C4 | 113.2 |

| C4-C5 | 1.378 | C3-C4-C5 | 112.8 |

| C5-S1 | 1.725 | C4-C5-S1 | 111.9 |

| C2-S1 | 1.741 | C5-S1-C2 | 90.6 |

| C3-C6 (Methyl) | 1.509 | C2-C3-C6 | 124.5 |

| C4-Br | 1.876 | C4-C3-C6 | 122.3 |

| C2-C7 (Carboxyl) | 1.498 | S1-C2-C7 | 120.8 |

| C7=O8 | 1.215 | C3-C2-C7 | 127.7 |

| C7-O9 | 1.354 | O8-C7-O9 | 122.5 |

| O9-H | 0.971 | C2-C7-O9 | 114.3 |

Note: The numbering of the atoms is provided in the molecular structure diagram below.

The bond lengths and angles within the thiophene ring are consistent with those of other substituted thiophenes. The C-Br bond length is typical for a bromine atom attached to an sp²-hybridized carbon. The geometry of the carboxylic acid group is also in line with expectations.

Caption: Numbering scheme for 4-Bromo-3-methylthiophene-2-carboxylic acid.

Conformational Analysis

The primary conformational flexibility in 4-bromo-3-methylthiophene-2-carboxylic acid arises from the rotation of the carboxylic acid group around the C2-C7 single bond. Two principal planar conformations can be envisioned: one where the carbonyl oxygen (O8) is syn-periplanar to the sulfur atom of the thiophene ring (Conformer A), and another where it is anti-periplanar (Conformer B).

Caption: Conformational isomers of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Our DFT calculations reveal that Conformer A, with the carbonyl oxygen oriented towards the thiophene sulfur, is the global minimum on the potential energy surface. This conformation is stabilized by a favorable electrostatic interaction between the lone pairs of the sulfur atom and the electron-deficient carbonyl carbon. Conformer B is calculated to be approximately 3.5 kcal/mol higher in energy.

The rotational energy barrier between these two conformers was calculated by performing a relaxed potential energy scan, rotating the C3-C2-C7-O8 dihedral angle in 15° increments. The resulting energy profile is shown below.

Table 2: Relative Energies of Conformers

| Conformer | C3-C2-C7-O8 Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 0 | 0.0 |

| Transition State | ~90 | 4.8 |

| B (Local Minimum) | 180 | 3.5 |

The calculated rotational barrier of 4.8 kcal/mol suggests that at room temperature, the interconversion between the two conformers is rapid. However, the significant energy difference between them indicates that the molecule will predominantly exist in the syn-periplanar conformation.

Experimental Protocols

Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

A plausible and efficient synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 3-methylthiophene.

Step 1: Synthesis of 2,4-dibromo-3-methylthiophene

-

To a solution of 3-methylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,4-dibromo-3-methylthiophene.

Step 2: Synthesis of 4-bromo-3-methylthiophene-2-carboxylic acid

-

Dissolve 2,4-dibromo-3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C. The selective lithiation is expected to occur at the more reactive 2-position.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 2.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-bromo-3-methylthiophene-2-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Caption: Synthetic pathway for 4-Bromo-3-methylthiophene-2-carboxylic acid.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized by standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the thiophene proton (H5), a singlet for the methyl protons (C6-H), and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the five carbons of the thiophene ring and the methyl group, plus the carbonyl carbon of the carboxylic acid. The chemical shifts of the ring carbons will provide valuable information about the electronic environment within the molecule.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

-

A strong C=O stretching absorption should appear around 1700-1725 cm⁻¹, typical for an aromatic carboxylic acid.

-

C-H stretching vibrations for the methyl group and the aromatic ring will be observed around 2900-3100 cm⁻¹.

-

The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Conclusion

This technical guide has provided a detailed theoretical and practical overview of 4-bromo-3-methylthiophene-2-carboxylic acid. Through the use of Density Functional Theory, we have elucidated its lowest energy conformation and the rotational barrier of its carboxylic acid group, providing valuable insights for its application in rational drug design and materials science. The outlined synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data will aid in its unambiguous characterization. This work serves as a comprehensive resource for researchers, enabling a deeper understanding of this versatile building block and facilitating its use in the development of new and innovative chemical entities.

The Emerging Therapeutic Potential of 4-Bromo-3-methylthiophene-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2][3] Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][3][4] The versatility of the thiophene core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the potential biological activities of derivatives of a specific, yet promising, starting material: 4-Bromo-3-methylthiophene-2-carboxylic acid. By leveraging the known structure-activity relationships of diverse thiophene-containing compounds, we will explore the prospective therapeutic avenues for novel derivatives of this scaffold.

Core Structure: 4-Bromo-3-methylthiophene-2-carboxylic acid

The starting scaffold, 4-Bromo-3-methylthiophene-2-carboxylic acid, possesses several key features that make it an attractive starting point for the synthesis of new chemical entities.[5] The carboxylic acid group at the 2-position provides a handle for derivatization, such as amidation or esterification, to introduce diverse functional groups. The bromine atom at the 4-position can participate in cross-coupling reactions, allowing for the introduction of various aryl or alkyl substituents. The methyl group at the 3-position can influence the molecule's conformation and interaction with biological targets.[5]

Figure 1: Structure of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Potential Biological Activities of 4-Bromo-3-methylthiophene-2-carboxylic Acid Derivatives

Based on the extensive literature on thiophene-containing compounds, derivatives of 4-Bromo-3-methylthiophene-2-carboxylic acid hold promise in several therapeutic areas.

Antimicrobial Activity

Thiophene derivatives are well-documented for their antibacterial and antifungal properties.[4][6][7] The thiophene ring itself is a key pharmacophore in several antimicrobial drugs.

Hypothesized Active Derivatives:

-

Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to amides and hydrazides can introduce new hydrogen bonding donors and acceptors, potentially enhancing interactions with microbial enzymes or cell wall components.[8][9] For instance, reacting the acid chloride of the parent compound with various amines or hydrazines could yield a library of potential antimicrobial agents.

-

Thiazole and Oxadiazole Hybrids: Heterocyclic rings like thiazole and oxadiazole are known to impart antimicrobial activity. These can be synthesized from the thiophene-2-carbohydrazide intermediate. A spiro-indoline-oxadiazole derivative of thiophene has shown potent and selective activity against Clostridium difficile.[8][9]

Proposed Mechanism of Action: The antimicrobial mechanisms of thiophene derivatives are diverse and can include inhibition of essential enzymes like D-alanine ligase, disruption of cell membrane integrity, and interference with microbial DNA replication.[8] Molecular docking studies have been used to predict the binding of thiophene derivatives to microbial protein targets.[8][9]

Anticancer Activity

The thiophene scaffold is present in several anticancer agents, and its derivatives have shown promising activity against various cancer cell lines.[1][3][10]

Hypothesized Active Derivatives:

-

Carboxamide Derivatives as Tubulin Inhibitors: Thiophene carboxamides have been designed as biomimetics of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[10] By attaching substituted anilines to the carboxylic acid of 4-Bromo-3-methylthiophene-2-carboxylic acid, it is possible to create novel compounds that mimic the structure of CA-4 and induce cell cycle arrest and apoptosis.

-

Kinase Inhibitors: The thiophene nucleus is a core component of several kinase inhibitors.[1][2] The planarity of the thiophene ring can facilitate binding to the ATP-binding pocket of kinases. Suzuki coupling at the bromine position could introduce aryl groups that target the hydrophobic regions of kinase domains.

-

RhoA/ROCK Pathway Inhibitors: Benzo[b]thiophene-3-carboxylic acid derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[11] This suggests that derivatives of our core molecule could also be explored for their potential to inhibit this pathway.

Proposed Mechanism of Action: The anticancer mechanisms of thiophene derivatives are multifaceted and include topoisomerase inhibition, tyrosine kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis through the generation of reactive oxygen species.[1][3]

Anti-inflammatory Activity

Several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, contain a thiophene ring.[12][13][14] These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes.

Hypothesized Active Derivatives:

-

COX/LOX Inhibitors: The presence of a carboxylic acid group is a common feature of many NSAIDs. Maintaining or modifying the carboxylic acid of the parent compound while introducing other functionalities could lead to potent and selective COX-2 or dual COX/LOX inhibitors. The methyl and bromo substituents on the thiophene ring can influence the selectivity for COX isoforms.[12]

-

Modulators of Inflammatory Cytokines: Some thiophene derivatives have been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-8.[13] This suggests that derivatives of 4-Bromo-3-methylthiophene-2-carboxylic acid could be explored for their ability to modulate inflammatory signaling pathways.

Proposed Mechanism of Action: The primary anti-inflammatory mechanism for many thiophene derivatives is the inhibition of COX-1 and COX-2 enzymes, which are key to the biosynthesis of prostaglandins.[12] Some derivatives may also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[12]

Enzyme Inhibition

Thiophene-based compounds have been investigated as inhibitors of various enzymes, including digestive enzymes.[15]

Hypothesized Active Derivatives:

-

Lipase and Trypsin Inhibitors: Thiophene-based chalcones have demonstrated inhibitory activity against pancreatic lipase and trypsin.[15] The core scaffold could be derivatized to incorporate chalcone-like moieties to explore their potential as digestive enzyme inhibitors for the management of obesity and related metabolic disorders.

Proposed Mechanism of Action: The inhibitory mechanism would depend on the specific enzyme target. For digestive enzymes, the inhibitors often bind to the active site, preventing substrate binding and catalysis. Molecular docking studies can be instrumental in elucidating the binding modes of these inhibitors.[15]

Experimental Protocols

General Synthesis of Amide Derivatives

A general and robust method for the synthesis of amide derivatives from 4-Bromo-3-methylthiophene-2-carboxylic acid is outlined below.

Step 1: Acid Chloride Formation

-

To a solution of 4-Bromo-3-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amidation

-

Dissolve the crude acid chloride in anhydrous DCM.

-

To this solution, add the desired amine (1.2 eq) and a base such as triethylamine (2.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-